molecular formula C22H18BrFN2O3S B2556311 3-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005302-18-0

3-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2556311
M. Wt: 489.36
InChI Key: YZPGRLQXPMRGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydroquinoline and benzamide moieties1.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzamide and tetrahydroquinoline moieties might undergo different types of reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility, and stability1.


Scientific Research Applications

Synthesis of Bioactive Molecules

The synthesis of various bioactive molecules, including those with fluoro and sulfonyl substituents, highlights the compound's utility in creating pharmacologically relevant entities. These synthesized molecules have been evaluated for a range of biological activities such as antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic effects (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Anticancer Evaluation

1,4-Naphthoquinone derivatives, which share structural motifs with the compound , have demonstrated potent cytotoxic activity against various human cancer cell lines. This indicates the potential of these compounds in cancer therapy, especially considering their low toxicity in normal human kidney cells and their ability to induce apoptosis and cell cycle arrest (Ravichandiran et al., 2019).

Catalytic Synthesis Applications

The compound's framework has been utilized in catalytic synthesis processes, such as the rhodium-catalyzed synthesis of highly functionalized bromo derivatives, indicating its role in facilitating complex chemical reactions (He et al., 2016).

Inhibition of Biochemical Processes

Derivatives related to this compound have been studied for their inhibitory effects on specific enzymes, demonstrating the potential for therapeutic applications in treating diseases or conditions associated with these enzymes (Blank et al., 1980).

Antimicrobial and Antiviral Activities

The compound's derivatives have shown significant antimicrobial and antiviral activities, indicating their potential as therapeutic agents against a range of pathogens (Desai, Vaghani, & Shihora, 2013).

properties

IUPAC Name

3-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-9-6-15-4-2-12-26(21(15)14-19)30(28,29)20-10-7-18(24)8-11-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPGRLQXPMRGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.